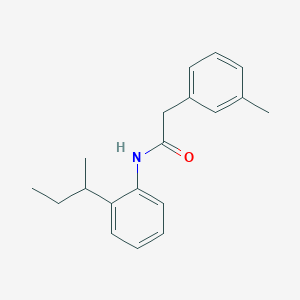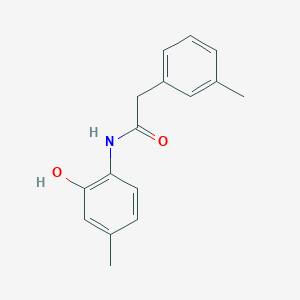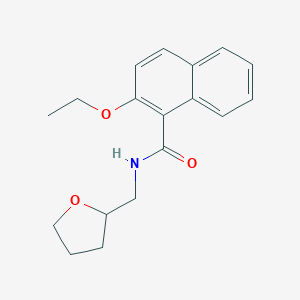
2-ethoxy-N-(tetrahydro-2-furanylmethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-(tetrahydro-2-furanylmethyl)-1-naphthamide, commonly known as ETNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETNA is a white crystalline solid with a molecular formula of C19H23NO2 and a molecular weight of 297.39 g/mol.
Scientific Research Applications
ETNA has been found to have potential applications in various fields of scientific research. One of the significant applications of ETNA is in the development of anticancer drugs. Studies have shown that ETNA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, ETNA has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of ETNA is not fully understood. However, studies have suggested that ETNA exerts its anticancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. Additionally, ETNA has been found to induce the expression of the tumor suppressor gene p53, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
ETNA has been found to have several biochemical and physiological effects. Studies have shown that ETNA can induce the expression of heat shock proteins, which are involved in cellular stress response and play a crucial role in maintaining cell homeostasis. Additionally, ETNA has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using ETNA in lab experiments is its high purity, which ensures accurate results. Additionally, ETNA has been found to be stable under various conditions, making it suitable for long-term experiments. However, one of the limitations of using ETNA is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on ETNA. One of the significant directions is the development of ETNA-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of ETNA and its potential applications in other fields of scientific research. Furthermore, research is needed to explore the potential of ETNA as a biomarker for cancer diagnosis and prognosis.
Conclusion:
In conclusion, ETNA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of ETNA involves the reaction of 1-naphthoic acid with tetrahydro-2-furanmethanamine in the presence of ethyl chloroformate. ETNA has been found to have potential applications in the development of anticancer drugs and anti-inflammatory drugs. The mechanism of action of ETNA is not fully understood, but studies have suggested that it exerts its effects by inhibiting the activity of topoisomerase II and inducing the expression of p53. ETNA has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for the research on ETNA, including the development of ETNA-based drugs and further studies to understand its mechanism of action.
Synthesis Methods
The synthesis of ETNA involves the reaction of 1-naphthoic acid with tetrahydro-2-furanmethanamine in the presence of ethyl chloroformate. The resulting product is then treated with ethanol to obtain ETNA. This method of synthesis has been reported to yield a high purity of ETNA with a yield of up to 85%.
properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-ethoxy-N-(oxolan-2-ylmethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H21NO3/c1-2-21-16-10-9-13-6-3-4-8-15(13)17(16)18(20)19-12-14-7-5-11-22-14/h3-4,6,8-10,14H,2,5,7,11-12H2,1H3,(H,19,20) |
InChI Key |
KRHZDFKGNAHUSK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCCO3 |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







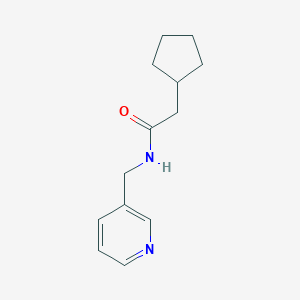
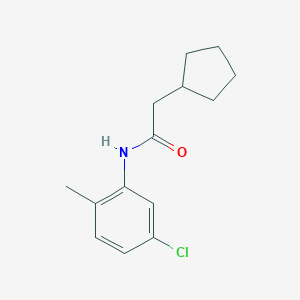
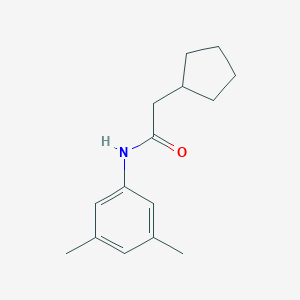

![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
